2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole
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Overview
Description
2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a chloromethyl group and a 2,4-dinitrophenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole typically involves multiple steps. One common method starts with the preparation of 2-(chloromethyl)-1H-benzimidazole, which is then reacted with 2,4-dinitrophenylsulfanyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The dinitrophenylsulfanyl moiety can participate in redox reactions.
Coupling reactions: The benzimidazole core can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted benzimidazoles with various functional groups.
Oxidation and reduction: Products can include oxidized or reduced forms of the dinitrophenylsulfanyl group.
Scientific Research Applications
2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of biological processes. The dinitrophenylsulfanyl moiety may also interact with cellular components, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1H-benzimidazole
- 2,4-Dinitrophenylsulfanyl derivatives
- Benzimidazole-based inhibitors
Uniqueness
2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both a chloromethyl group and a dinitrophenylsulfanyl moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
91709-04-5 |
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Molecular Formula |
C14H9ClN4O4S |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-(chloromethyl)-1-(2,4-dinitrophenyl)sulfanylbenzimidazole |
InChI |
InChI=1S/C14H9ClN4O4S/c15-8-14-16-10-3-1-2-4-11(10)17(14)24-13-6-5-9(18(20)21)7-12(13)19(22)23/h1-7H,8H2 |
InChI Key |
ZCTJIDYFLQMYEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])CCl |
Origin of Product |
United States |
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